molecular formula C9H13NO4 B13614123 4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol

4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol

Cat. No.: B13614123
M. Wt: 199.20 g/mol
InChI Key: QQYIFKKIWGZHCT-UHFFFAOYSA-N
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Description

4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol is a catecholamine compound characterized by the presence of a hydroxy-substituted aminoethyl side-chain and three hydroxyl groups on the benzene ring. It is a derivative of catecholamines, which are important biological molecules involved in neurotransmission and hormonal regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol typically involves the hydroxylation of a precursor compound, followed by methylation of the amino group. One common method involves the use of catechol as a starting material, which undergoes hydroxylation and subsequent methylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective hydroxylation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as adrenergic receptors. It acts as a neurotransmitter and hormone, modulating various physiological processes including heart rate, blood pressure, and metabolic pathways. The hydroxyl groups play a crucial role in its binding affinity and activity at the receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol is unique due to its specific hydroxylation pattern and methylation, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its role in various physiological processes make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol

InChI

InChI=1S/C9H13NO4/c1-10-4-7(12)5-2-3-6(11)9(14)8(5)13/h2-3,7,10-14H,4H2,1H3

InChI Key

QQYIFKKIWGZHCT-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=C(C(=C(C=C1)O)O)O)O

Origin of Product

United States

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